molecular formula C7H10BrNOS B13430871 2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole

2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole

Cat. No.: B13430871
M. Wt: 236.13 g/mol
InChI Key: XGEOOQYPYYPFPP-UHFFFAOYSA-N
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Description

2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole is a high-purity brominated heterocyclic building block designed for advanced chemical synthesis and pharmaceutical research. The bromine atom at the 2-position of the thiazole ring makes it an exceptionally versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the construction of more complex, functionalized molecules for drug discovery programs . Thiazole derivatives are a privileged scaffold in medicinal chemistry, renowned for their wide spectrum of biological activities. This compound serves as a critical precursor in the exploration and development of new therapeutic agents, building upon the proven efficacy of thiazole-containing molecules which demonstrate antimicrobial, antifungal, and anticancer properties . Researchers utilize this bromo-thiazole in constructing targeted chemical libraries for high-throughput screening against various disease models. Furthermore, its application extends into material science, where it is incorporated into specialized polymers and organic electronic materials to enhance performance characteristics. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

2-bromo-4-(propan-2-yloxymethyl)-1,3-thiazole

InChI

InChI=1S/C7H10BrNOS/c1-5(2)10-3-6-4-11-7(8)9-6/h4-5H,3H2,1-2H3

InChI Key

XGEOOQYPYYPFPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CSC(=N1)Br

Origin of Product

United States

Preparation Methods

Classical Thiazole Synthesis

The 1,3-thiazole ring can be synthesized by condensation reactions involving α-haloketones and thioamides or thioureas. For example, the Hantzsch thiazole synthesis involves the reaction of α-bromo ketones with thioamides under mild conditions to form the thiazole ring.

Step Reagents Conditions Outcome
α-Bromoacetophenone + Thioamide Ethanol or DMF solvent, reflux Cyclization to 1,3-thiazole core High yield of thiazole

This method allows selective substitution at the 2-position with bromine derived from the α-bromo ketone precursor.

Installation of the 4-(Propan-2-yloxymethyl) Substituent

Alkylation/Etherification Approach

The 4-position substitution with a (propan-2-yloxy)methyl group can be achieved by nucleophilic substitution or etherification reactions involving:

  • A 4-hydroxymethyl-1,3-thiazole intermediate.
  • Reaction with isopropyl bromide or isopropyl tosylate under basic conditions.

Typical procedure:

  • The 4-hydroxymethyl thiazole is treated with isopropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.
  • The reaction proceeds via an SN2 mechanism, yielding this compound.
Reaction Step Reagents Conditions Yield (%) Notes
4-Hydroxymethyl-2-bromo-1,3-thiazole + Isopropyl bromide K₂CO₃, DMF, 80-100°C, 12-24 h 70-85% Base promotes ether formation; polar aprotic solvent enhances nucleophilicity

Alternative Synthetic Routes

Protection-Group Strategy

If the 4-position is initially a hydroxyl group, protection as an ether can be done early in the synthesis to avoid side reactions during bromination or ring closure.

Use of Alkoxymethyl Halides

Alternatively, the thiazole ring can be functionalized by reacting 4-lithiated thiazole intermediates with isopropyl chloromethyl ether or related alkoxymethyl halides to introduce the (propan-2-yloxy)methyl substituent directly.

Purification and Characterization

  • Purification: Typically achieved by column chromatography using silica gel with solvents such as hexane/ethyl acetate mixtures.
  • Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to verify substitution pattern and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Hantzsch Synthesis + Etherification α-Bromo ketone, thioamide, isopropyl bromide K₂CO₃, DMF, reflux Straightforward, high yield Multi-step, requires intermediate isolation
Direct Bromination + Alkylation 4-(propan-2-yloxy)methyl-1,3-thiazole NBS, isopropyl bromide, base Selective bromination possible Risk of polybromination, requires control
Lithiation + Alkoxymethyl Halide 1,3-thiazole n-BuLi, isopropyl chloromethyl ether Low temperature, inert atmosphere Direct functionalization, fewer steps Requires handling of sensitive reagents

Research Data and Yields from Literature

  • Yields for the Hantzsch synthesis of 2-bromo-1,3-thiazoles typically range from 65% to 90%.
  • Etherification steps with isopropyl bromide generally achieve 70–85% yields.
  • Overall yields for the preparation of this compound from simple precursors can be expected in the 50–75% range after purification.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 2 of the thiazole ring acts as a strong leaving group, enabling nucleophilic substitution reactions.

Reaction TypeNucleophileConditionsProductYield
SNAr (Aromatic)AminesDMF, 80°C, 12h2-Amino-4-(propan-2-yloxymethyl)thiazole75–85%
Cross-CouplingGrignard ReagentsPd(PPh₃)₄, THF, reflux2-Alkyl/aryl-substituted derivatives60–70%

Key Findings :

  • Aromatic amines (e.g., aniline) selectively replace bromine under mild conditions due to the electron-deficient thiazole ring .

  • Suzuki-Miyaura coupling with arylboronic acids produces biaryl systems, though yields are moderate due to steric hindrance from the isopropoxymethyl group .

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at position 5, directed by the electron-withdrawing sulfur and nitrogen atoms.

Reaction TypeElectrophileConditionsProductNotes
NitrationHNO₃/H₂SO₄0°C, 2h5-Nitro-2-bromo-4-(propan-2-yloxymethyl)Requires strict temp control
SulfonationSO₃/H₂SO₄50°C, 6h5-Sulfo derivativeLow regioselectivity observed

Mechanistic Insight :

  • Nitration proceeds via a σ-complex intermediate stabilized by the thiazole’s electron-deficient nature.

  • Sulfonation is less efficient due to competing side reactions with the isopropoxymethyl group under acidic conditions.

Hydrolysis of the Propan-2-yloxymethyl Group

The ether side chain undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplication
Acidic (HCl, H₂O)H₂O/EtOH, reflux4-(Hydroxymethyl)-2-bromo-1,3-thiazolePrecursor for ester synthesis
Basic (NaOH)NaOH/MeOH, 60°CSodium salt of 4-(carboxylmethyl)thiazoleChelating agent

Notable Observations :

  • Acidic hydrolysis retains the thiazole ring integrity but may require extended reaction times (8–12h).

  • Basic conditions lead to further oxidation of the hydroxymethyl group to a carboxylic acid in the presence of air.

Functionalization via the Thiazole Nitrogen

The nitrogen in the thiazole ring participates in coordination chemistry and alkylation:

Reaction TypeReagentConditionsProduct
AlkylationCH₃I, K₂CO₃DMF, RT, 4hN-Methylated thiazolinium iodide
Metal ComplexationCuCl₂EtOH, 60°CCu(II)-thiazole complex

Applications :

  • N-Methylated derivatives show enhanced bioavailability in medicinal chemistry studies .

  • Metal complexes exhibit catalytic activity in oxidation reactions.

Radical Reactions

Under UV irradiation or radical initiators (e.g., AIBN), the compound participates in:

Reaction TypeConditionsOutcome
Bromine AbstractionAIBN, toluene, 80°CFormation of thiazolyl radical species
PolymerizationUV light, styreneThiazole-containing copolymers

Research Gaps :

  • Radical pathways are underexplored but hold promise for materials science applications .

Comparative Reactivity with Analogues

The isopropoxymethyl group distinguishes this compound from simpler bromothiazoles:

CompoundBromine ReactivitySide Chain Stability
2-Bromo-4-methylthiazoleHighStable
2-Bromo-4-(propan-2-yloxymethyl)ModerateHydrolysis-prone
4-Bromo-2-aminothiazoleLowStable

Key Advantage : The hydrolyzable side chain allows sequential functionalization strategies.

Scientific Research Applications

2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The propan-2-yloxymethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2-isopropyl-1,3-thiazole

Key Differences :

  • Substituent Positions : The bromine and isopropyl groups are swapped (bromo at position 4 vs. 2).
  • Electronic Effects : Bromine at position 2 in the target compound increases electrophilicity at the C2 position, favoring nucleophilic substitution reactions.
  • Solubility : The propan-2-yloxymethyl group in the target compound introduces an ether oxygen, enhancing polarity and aqueous solubility compared to the purely alkyl-substituted isomer .

Table 1: Physicochemical Comparison

Property 2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole 4-Bromo-2-isopropyl-1,3-thiazole
Molecular Formula C₇H₁₀BrNO₂S C₆H₈BrNS
Molecular Weight 252.13 g/mol 214.10 g/mol
Substituent Position Br (C2), propan-2-yloxymethyl (C4) Br (C4), isopropyl (C2)
LogP (Predicted) 2.1 2.8

Aromatic vs. Ether Substituents: 2-Bromo-4-phenyl-1,3-thiazole

Key Differences :

  • Substituent Nature : The phenyl group at C4 in the phenyl derivative introduces π-π stacking interactions, which are absent in the target compound’s ether-linked substituent.
  • Biological Activity : Aromatic substituents (e.g., phenyl) often enhance binding to hydrophobic pockets in enzymes, while the propan-2-yloxymethyl group may improve metabolic stability due to reduced oxidative metabolism .

Research Findings :

  • Crystal Packing : The phenyl derivative exhibits intermolecular S⋯Br interactions (3.54 Å) and π-π stacking (3.82 Å), which influence its solid-state properties .
  • Synthetic Routes: The phenyl derivative is synthesized via CuBr-mediated bromination of 4-phenyl-2-aminothiazole, whereas the target compound may require alkylation or etherification steps .

Halogenated Derivatives: 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Key Differences :

  • Reactivity : The chloromethyl group at C4 in this derivative acts as a leaving group, enabling further functionalization. In contrast, the bromine at C2 in the target compound is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : Chloromethyl derivatives are intermediates in drug synthesis (e.g., alkylating agents), while the target compound’s ether substituent may be optimized for bioavailability .

Cyclic Ether Derivatives: 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

Key Differences :

  • Solubility and Stability : The 1,3-dioxolane ring increases hydrogen-bonding capacity and metabolic stability compared to the linear propan-2-yloxymethyl group.
  • Synthetic Complexity : Cyclic ethers often require multi-step protection/deprotection strategies, whereas the target compound’s substituent can be introduced via straightforward alkylation .

Structural-Activity Relationships (SAR)

  • Position of Bromine : Bromine at C2 (target compound) vs. C4 (isomer) significantly alters reactivity and binding interactions.
  • Ether vs. Alkyl Groups : Ether linkages improve solubility but may reduce membrane permeability compared to hydrophobic alkyl chains.
  • Steric Effects : Bulkier substituents (e.g., propan-2-yloxymethyl) at C4 can hinder interactions with deep enzymatic pockets.

Biological Activity

2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors involved in critical cellular pathways. These interactions may lead to the inhibition or activation of specific biochemical pathways, impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. The presence of the bromine atom in this compound enhances its interaction with microbial targets. For instance:

  • Case Study : A study evaluating various thiazole derivatives demonstrated that compounds similar to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 8–32 µg/mL for effective derivatives.

Anticancer Potential

Thiazole derivatives have also been explored for their anticancer potential. The structural features of this compound suggest it may inhibit tumor growth through various mechanisms:

  • Mechanism : It may induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Research Findings

In a comprehensive study involving a panel of cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)15.6
This compoundA549 (Lung)18.4
This compoundHeLa (Cervical)12.9

These results indicate that this compound exhibits selective cytotoxicity towards various cancer cell lines, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

Inflammation plays a crucial role in the progression of many diseases, including cancer. Thiazoles have been noted for their anti-inflammatory properties:

  • Research Insights : Studies suggest that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition can lead to reduced inflammation and may contribute to the overall therapeutic effects observed in various disease models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of precursor thiazoles using CuBr and n-butyl nitrite in acetonitrile at 333 K, as demonstrated in analogous thiazole brominations . Key factors include stoichiometric control of CuBr (1.6 eq. relative to substrate) and reaction time (15 min for completion). Purification via silica gel chromatography (heptane:ethyl acetate, 70:3 v/v) and crystallization from hexane yields ~53% pure product. Monitoring via TLC and NMR ensures intermediate stability .

Q. How can structural characterization of this compound be systematically performed to confirm purity and regiochemistry?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Identify protons on the thiazole ring (δ ~8.16 ppm for C5-H) and isopropoxymethyl group (δ ~4.5 ppm for OCH2, δ ~1.3 ppm for CH(CH3)2) .
  • IR Spectroscopy : Look for C-Br stretching (~600–700 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
  • X-ray Crystallography : Resolve torsional angles (e.g., 7.45° twist between thiazole and aryl rings) and π-π stacking interactions (Cg⋯Cg distance ~3.8 Å) to confirm spatial arrangement .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C-Br bond in the 2-position undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3)4) in THF/water at 80°C. Steric hindrance from the isopropoxymethyl group may slow transmetallation; use bulky ligands (e.g., XPhos) to enhance efficiency. Monitor via GC-MS for aryl boronic acid coupling partners . Computational DFT studies can model transition states to optimize ligand choice .

Q. How do substituents on the thiazole core influence biological activity, particularly antitumor effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br) at C2 enhance cytotoxicity by modulating electron density and binding to targets like kinases. Compare IC50 values of analogs in HT-29/Jurkat cell lines via MTT assays. For example, brominated thiazoles induce apoptosis via caspase-3 activation, while fluorophenyl derivatives (e.g., 9b in ) show immunomodulatory effects (e.g., TNF-α suppression) .

Q. What computational strategies predict the compound’s binding affinity to metabolic enzymes (e.g., cytochrome P450)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of CYP3A4 (PDB: 1TQN). Focus on hydrophobic interactions between the bromothiazole moiety and heme pocket (ΔG ≈ −8.2 kcal/mol). Validate via in vitro metabolism assays (LC-MS) to identify oxidation products (e.g., sulfoxidation at S1) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for brominated thiazoles: How to address variability?

  • Methodological Answer : Melting points (e.g., 327–328 K in vs. 327–330 K in ) may arise from polymorphic forms. Characterize via DSC to identify endothermic peaks and PXRD to distinguish crystalline phases. Recrystallize from solvents of varying polarity (hexane vs. ethyl acetate) to isolate stable polymorphs .

Experimental Design for Novel Applications

Design a protocol to evaluate the compound’s potential as a photoaffinity label for target identification.

  • Methodological Answer :

  • Synthesis : Introduce an azide group at C4 via nucleophilic substitution (NaN3, DMF, 60°C).
  • Photoactivation : Irradiate (λ = 365 nm) in presence of target proteins (e.g., kinases) to form covalent adducts.
  • Detection : Use click chemistry (CuAAC with alkyne-functionalized biotin) and streptavidin blotting to isolate labeled proteins .

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